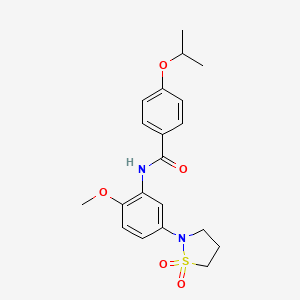

N-(5-(1,1-二氧化异噻唑烷-2-基)-2-甲氧基苯基)-4-异丙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide, also known as PPARγ agonist, is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound is a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism.

科学研究应用

Medicinal Chemistry

The compound’s borate and sulfonamide groups contribute to its potential as a drug candidate. Researchers explore its use in drug design, especially in protecting diols during organic synthesis. Boronic acid compounds, like our subject, play a crucial role in asymmetric synthesis of amino acids, Diels–Alder reactions, and Suzuki coupling reactions. Additionally, they serve as enzyme inhibitors or specific ligand drugs .

Material Science

In material science, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide offers exciting possibilities. Its unique structure allows for innovative studies. Researchers investigate its properties for applications such as:

- Drug Carriers : Boronic ester bonds, found in this compound, are ideal for constructing stimulus-responsive drug carriers. These carriers can load anti-cancer drugs, insulin, and genes. The controlled drug release is achieved by the formation and rupture of boronic ester bonds in different environments .

Nanotechnology

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide could be incorporated into nanomaterials for targeted drug delivery. Its borate linkages allow for controlled drug release based on microenvironmental changes, such as pH or glucose levels.

作用机制

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It plays an essential role in meiosis, but is dispensable for mitosis .

Mode of Action

It is known that cdk2 inhibitors typically work by preventing the activation of cdk2, thereby halting the cell cycle and inhibiting cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, which in turn can trigger programmed cell death or apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its interaction with CDK2. By inhibiting CDK2, the compound can potentially halt the cell cycle, leading to cell cycle arrest and apoptosis . This could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

属性

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-14(2)27-17-8-5-15(6-9-17)20(23)21-18-13-16(7-10-19(18)26-3)22-11-4-12-28(22,24)25/h5-10,13-14H,4,11-12H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSDKGYUIMRKGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2990518.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2990528.png)

![ethyl 2-{[(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2990530.png)

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2990533.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2990538.png)